4-(4-Nitrophenylazo)phenol
Overview
Description
Synthesis Analysis
4-(4-Nitrophenylazo)phenol and its derivatives can be synthesized through various chemical processes. One method involves the synthesis of nitro-substituted phenolates, which exhibit solvatochromism due to interactions with the solvent through nonspecific solute-solvent interactions and hydrogen bonding (Nandi et al., 2012). Another approach is the double functionalization of amino-biphenyl-2-ols for the synthesis of functionalized 4-nitro-dibenzofurans, highlighting the versatility in functionalizing phenol rings (Kumar et al., 2015).
Molecular Structure Analysis
The molecular structure of 4-(4-Nitrophenylazo)phenol derivatives has been elucidated through various analytical techniques. X-ray crystallography has been used to determine the positions of nitro groups in several dibenzofurans, establishing their molecular structure and providing insights into their synthesis mechanisms (Kumar et al., 2015).
Chemical Reactions and Properties
4-(4-Nitrophenylazo)phenol and its complexes exhibit a range of electrochemical behaviors. These behaviors are crucial for understanding the reactivity and potential applications of the compound in various fields. The electrochemical properties have been characterized for different metal complexes, providing a foundation for further exploration of their chemical reactivity (Khandar & Masoumeh, 1999).
Physical Properties Analysis
The physical properties of 4-(4-Nitrophenylazo)phenol derivatives are influenced by their molecular structure. Studies on crystal and molecular structures of related compounds provide insights into the physical characteristics that govern their behavior in different environments. These studies help in understanding the packing, morphology, and stability of the compounds (Hoffmann et al., 1995).
Chemical Properties Analysis
The chemical properties of 4-(4-Nitrophenylazo)phenol are determined by its functional groups and molecular structure. Research has shown the importance of nitro and phenolate groups in solvatochromic behavior and solute-solvent interactions, highlighting the compound's sensitivity to the polarity of the medium (Nandi et al., 2012). Additionally, the synthesis and functionalization strategies reveal the compound's versatility in chemical reactions, offering pathways to a wide range of derivatives with varied applications (Kumar et al., 2015).
Scientific Research Applications
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Chemical Reagent : This compound is often used as a reagent in chemical reactions . It can participate in various chemical transformations, contributing to the synthesis of new compounds .
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Dye Synthesis : “4-(4-Nitrophenylazo)phenol” can be used in the synthesis of dyes . Dyes synthesized from this compound can have various applications, including textile dyeing, printing inks, and coloration of plastics .
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Scientific Research : This compound is used in scientific research, particularly in the field of organic chemistry . Researchers can use it to study reaction mechanisms, synthesize new compounds, and develop new synthetic methodologies .
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Industrial Applications : In industry, “4-(4-Nitrophenylazo)phenol” can be used in the production of varnishes, greases, paraffin waxes, resins, and soaps . It can provide coloration to these products .
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Synthesis of Other Compounds : “4-(4-Nitrophenylazo)phenol” can be used in the synthesis of other compounds . For example, it can be used to synthesize “4-(4-Nitrophenylazo)-resorcinol” and "4-(4-Nitrophenylazo)-1-naphthol" .
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Sulfotransferase Enzymes : This compound can be involved in the sulfate conjugation of many hormones and neurotransmitters . Sulfotransferase enzymes, such as SULT1A4, catalyze this process .
Safety And Hazards
properties
IUPAC Name |
4-[(4-nitrophenyl)diazenyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c16-12-7-3-10(4-8-12)14-13-9-1-5-11(6-2-9)15(17)18/h1-8,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJPVIOTANUINF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061690 | |
Record name | 4-[(4-Nitrophenyl)azo]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitrophenylazo)phenol | |
CAS RN |
1435-60-5 | |
Record name | 4-Hydroxy-4′-nitroazobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1435-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4-(2-(4-nitrophenyl)diazenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1435-60-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45166 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 4-[2-(4-nitrophenyl)diazenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-[(4-Nitrophenyl)azo]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Nitrophenylazo)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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